molecular formula C8H16ClNO B6284050 6-azaspiro[3.5]nonan-1-ol hydrochloride CAS No. 1823916-44-4

6-azaspiro[3.5]nonan-1-ol hydrochloride

Cat. No. B6284050
CAS RN: 1823916-44-4
M. Wt: 177.7
InChI Key:
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Description

“6-azaspiro[3.5]nonan-1-ol hydrochloride” is a spirocyclic compound . It is also known as GSK-3 inhibitor VIII and has gained attention in scientific research due to its unique structural characteristics and diverse biological activities.


Synthesis Analysis

The synthesis of “this compound” involves the reaction of (3S)-3-aminopiperidine with cyclopentanone in the presence of sodium hydride and diisopropylamine to produce the spirocyclic intermediate. The intermediate is then hydrolyzed using hydrochloric acid to yield "this compound".


Molecular Structure Analysis

The molecular formula of “this compound” is C8H16ClNO . It belongs to the class of spirocyclic compounds, which have unique structural characteristics.


Physical And Chemical Properties Analysis

“this compound” is a white or off-white crystalline powder that is soluble in water, ethanol, and methanol. Its melting point is 237-239 °C, and its boiling point is 345.2 °C.

Mechanism of Action

“6-azaspiro[3.5]nonan-1-ol hydrochloride”, also known as GSK-3 inhibitor VIII, selectively inhibits glycogen synthase kinase 3 (GSK-3) at low nanomolar concentrations. GSK-3 is a multifunctional kinase that plays a critical role in many cellular processes, including metabolism, cell-cycle progression, gene transcription, and cell fate determination.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-azaspiro[3.5]nonan-1-ol hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "2-bromoethylamine hydrobromide", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydride to form 6-bromo-1-cyclohexylhexan-2-one.", "Step 2: 6-bromo-1-cyclohexylhexan-2-one is reduced with sodium borohydride in methanol to form 6-cyclohexylhexan-2-ol.", "Step 3: 6-cyclohexylhexan-2-ol is reacted with hydrochloric acid to form 6-cyclohexylhexan-2-ol hydrochloride.", "Step 4: 6-cyclohexylhexan-2-ol hydrochloride is reacted with sodium hydroxide in ethanol to form 6-cyclohexylhexan-2-one.", "Step 5: 6-cyclohexylhexan-2-one is reacted with 2-bromoethylamine hydrobromide in acetone to form 6-(2-bromoethyl)-6-cyclohexylhexan-2-one.", "Step 6: 6-(2-bromoethyl)-6-cyclohexylhexan-2-one is reacted with sodium borohydride in diethyl ether to form 6-(2-ethylaminoethyl)-6-cyclohexylhexan-2-one.", "Step 7: 6-(2-ethylaminoethyl)-6-cyclohexylhexan-2-one is reacted with hydrochloric acid to form 6-(2-ethylaminoethyl)-6-cyclohexylhexan-2-one hydrochloride.", "Step 8: 6-(2-ethylaminoethyl)-6-cyclohexylhexan-2-one hydrochloride is reacted with sodium hydroxide in water to form 6-azaspiro[3.5]nonan-1-ol hydrochloride." ] }

CAS RN

1823916-44-4

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

90

Origin of Product

United States

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